2-METHYL-HEXAHYDRO-FURO[2,3-B]FURAN-3-CARBOXYLIC ACID ETHYL ESTER
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Overview
Description
2-METHYL-HEXAHYDRO-FURO[2,3-B]FURAN-3-CARBOXYLIC ACID ETHYL ESTER is a complex organic compound belonging to the class of furan derivatives This compound is characterized by its unique bicyclic structure, which includes a furan ring fused with a hexahydro ring system
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 2-methylhexahydrofuro[2,3-b]furan-3-carboxylate typically involves the condensation of acetylacetone with ethyl bromopyruvate, followed by cyclization and esterification reactions. The reaction conditions often include the use of p-toluenesulfonic acid as a catalyst to facilitate the cyclization process . The final product is obtained through the elimination of water and subsequent esterification.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, the implementation of green chemistry principles, such as the use of environmentally benign solvents and catalysts, can make the process more sustainable.
Chemical Reactions Analysis
Types of Reactions
2-METHYL-HEXAHYDRO-FURO[2,3-B]FURAN-3-CARBOXYLIC ACID ETHYL ESTER undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert it into alcohols or alkanes.
Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are frequently used.
Substitution: Reagents like sodium hydride and alkyl halides are employed for substitution reactions.
Major Products
The major products formed from these reactions include various substituted furan derivatives, alcohols, and carboxylic acids, depending on the specific reaction conditions and reagents used .
Scientific Research Applications
2-METHYL-HEXAHYDRO-FURO[2,3-B]FURAN-3-CARBOXYLIC ACID ETHYL ESTER has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules.
Biology: The compound’s derivatives have shown potential as enzyme inhibitors and antimicrobial agents.
Medicine: Research is ongoing into its potential use in drug development, particularly for its anticancer and anti-inflammatory properties.
Industry: It is used in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of ethyl 2-methylhexahydrofuro[2,3-b]furan-3-carboxylate involves its interaction with specific molecular targets, such as enzymes and receptors. The compound’s unique structure allows it to bind to these targets, modulating their activity and leading to various biological effects. For instance, its derivatives have been shown to inhibit enzymes involved in cancer cell proliferation and inflammation .
Comparison with Similar Compounds
Similar Compounds
- Ethyl 2-furoate
- Methyl 2-furoate
- Ethyl 5-amino-4-cyano-2-methylfuran-3-carboxylate
Uniqueness
2-METHYL-HEXAHYDRO-FURO[2,3-B]FURAN-3-CARBOXYLIC ACID ETHYL ESTER stands out due to its bicyclic structure, which imparts unique chemical and biological properties. Unlike simpler furan derivatives, this compound exhibits enhanced stability and reactivity, making it a valuable intermediate in organic synthesis and pharmaceutical research .
Properties
IUPAC Name |
ethyl 5-methyl-2,3,3a,4,5,6a-hexahydrofuro[2,3-b]furan-4-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H16O4/c1-3-12-9(11)8-6(2)14-10-7(8)4-5-13-10/h6-8,10H,3-5H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FWSFXYKXVDMKSO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1C(OC2C1CCO2)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H16O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
200.23 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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